molecular formula C6H10N4O B3307653 3-(Pyrrolidin-2-yl)-1H-1,2,4-triazol-5(4H)-one CAS No. 933714-04-6

3-(Pyrrolidin-2-yl)-1H-1,2,4-triazol-5(4H)-one

Cat. No.: B3307653
CAS No.: 933714-04-6
M. Wt: 154.17
InChI Key: IVIHAAAPBFQIIS-UHFFFAOYSA-N
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Description

Significance of Pyrrolidine-Containing Scaffolds in Organic and Medicinal Chemistry

The pyrrolidine (B122466) ring, a five-membered saturated heterocycle containing nitrogen, is a cornerstone in the architecture of many natural products and synthetic drugs. frontiersin.orgnbinno.com Its significance is rooted in several key characteristics that make it a "privileged scaffold" in drug discovery. nbinno.com

One of the primary advantages of the pyrrolidine scaffold is its three-dimensional nature. researchgate.netnih.gov Unlike flat aromatic rings, the non-planar, puckered conformation of the pyrrolidine ring allows for a more comprehensive exploration of three-dimensional pharmacophore space. researchgate.netnih.gov This "pseudorotation" enables substituents to be positioned in specific spatial orientations, which is crucial for precise interaction with biological targets like enzymes and receptors. nbinno.comresearchgate.net The stereochemistry of the pyrrolidine ring is another vital feature; with up to four stereogenic carbon atoms, it can lead to a multitude of stereoisomers, each potentially having a distinct biological profile. nih.gov

The pyrrolidine moiety is a fundamental component of the amino acid proline and is found in numerous alkaloids with a wide range of pharmacological activities. frontiersin.orgpharmablock.com Its presence in a molecule can enhance aqueous solubility and influence pharmacokinetic properties such as metabolic stability and bioavailability. nbinno.compharmablock.com Consequently, pyrrolidine derivatives have been successfully incorporated into drugs for various therapeutic areas, including oncology, infectious diseases, and central nervous system disorders. frontiersin.orgnbinno.com The versatility of this scaffold is further demonstrated by its role in the synthesis of compounds with antimicrobial, antiviral, anti-inflammatory, and anticancer properties. frontiersin.orgresearchgate.netnih.gov

Table 1: Examples of Biological Activities of Pyrrolidine Derivatives

Biological ActivityExample Compound ClassReference
Anticancer1,4-dideoxy-1,4-imino-d-ribitol nih.gov
Antimicrobial(R)-bgugaine nih.gov
Anti-inflammatoryPyrrolidine-based ATX inhibitors frontiersin.org
AntiviralPyrrolidine-substituted carbazoles frontiersin.org
AntidiabeticPolyhydroxylated pyrrolidines nih.gov
Cholinesterase InhibitionPyrrolidine-substituted carbazoles frontiersin.org

Importance of 1,2,4-Triazol-5(4H)-one Core Structures in Heterocyclic Chemistry

The 1,2,4-triazole (B32235) ring system, an aromatic five-membered ring with three nitrogen atoms, is another highly important scaffold in medicinal chemistry. nih.govmdpi.com Its derivatives, including the 1,2,4-triazol-5(4H)-one (also referred to as 1,2,4-triazol-3-one) core, are known to exhibit a broad spectrum of biological activities. nih.govresearchgate.net The stability of the triazole ring makes it a reliable building block in the synthesis of more complex molecules. nih.gov

The 1,2,4-triazole moiety is a key pharmacophore that can interact with biological targets through hydrogen bonding and dipole interactions. nih.gov It is considered an isostere of amides, esters, and carboxylic acids, allowing it to mimic these functional groups in biological systems. nih.gov This scaffold is integral to a variety of clinically used drugs, including well-known antifungal agents like fluconazole (B54011) and itraconazole. nih.govwikipedia.org These drugs function by inhibiting the enzyme lanosterol (B1674476) 14α-demethylase, which is crucial for ergosterol (B1671047) biosynthesis in fungi. nih.gov

Beyond antifungal applications, 1,2,4-triazole derivatives have demonstrated a wide array of pharmacological properties. Research has shown their potential as anticancer, antibacterial, anticonvulsant, anti-inflammatory, and antiviral agents. nih.govmdpi.comresearchgate.net The versatility of the 1,2,4-triazol-5(4H)-one core, in particular, allows for substitutions at various positions, leading to the generation of large libraries of compounds for screening and development of new therapeutic agents. nih.govresearchgate.net

Table 2: Pharmacological Profile of 1,2,4-Triazole Derivatives

Pharmacological ActivityExampleReference
AntifungalFluconazole, Itraconazole nih.govwikipedia.org
AnticancerLetrozole, Anastrozole nih.gov
AntiviralRibavirin researchgate.net
AnxiolyticAlprazolam mdpi.com
AntimigraineRizatriptan mdpi.com
AntibacterialCiprofloxacin-triazole hybrids mdpi.com

Review of Research at the Interface of Pyrrolidine and Triazolone Moieties

The molecular hybridization of distinct pharmacophores is a well-established strategy in drug discovery aimed at creating new chemical entities with potentially enhanced activity or novel mechanisms of action. frontiersin.org The combination of the pyrrolidine ring and the 1,2,4-triazole (or triazolone) core has been explored to generate compounds with diverse biological potential.

Research in this area has led to the synthesis of various pyrrolidinyl-triazole derivatives. For instance, studies have described the synthesis of 1,4-disubstituted 1,2,3-triazoles linked to a pyrrolidine ring as potential mitochondrial permeability transition pore (mPTP) blockers. nih.gov While this involves the 1,2,3-triazole isomer, it highlights the chemical feasibility and interest in linking these two heterocyclic systems. Another study reported the design and synthesis of tetrazolyl-1,2,3-triazole derivatives bearing a pyrrolidine moiety, which exhibited significant anticancer activity against several cancer cell lines. nih.gov

Although specific research focusing solely on "3-(Pyrrolidin-2-yl)-1H-1,2,4-triazol-5(4H)-one" is not extensively documented in readily available literature, the synthesis of related structures is plausible through established synthetic routes. The general synthesis of 1,2,4-triazol-5-ones often involves the cyclization of thiosemicarbazide (B42300) derivatives or the reaction of ester ethoxycarbonylhydrazones with primary amines. nih.govrdd.edu.iqresearchgate.net A potential synthetic pathway could involve the use of a proline derivative (which contains the pyrrolidine-2-yl structure) as a starting material to introduce the pyrrolidine moiety.

The biological evaluation of compounds that merge these two scaffolds is an active area of investigation. For example, pyrrolidine and pyrazolone (B3327878) (a related five-membered ring) derivatives have been assessed as inhibitors of trypanosomal phosphodiesterase B1 (TbrPDEB1), a potential target for treating Human African trypanosomiasis. nih.gov While the synthesized compounds in that particular study showed weak potency, it underscores the rationale of combining such heterocyclic systems to target specific enzymes. nih.gov The continued exploration of hybrid molecules incorporating the structural features of both pyrrolidine and 1,2,4-triazol-5(4H)-one holds promise for the discovery of novel bioactive agents.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-pyrrolidin-2-yl-1,4-dihydro-1,2,4-triazol-5-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10N4O/c11-6-8-5(9-10-6)4-2-1-3-7-4/h4,7H,1-3H2,(H2,8,9,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IVIHAAAPBFQIIS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(NC1)C2=NNC(=O)N2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10N4O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

154.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Synthetic Methodologies for 3 Pyrrolidin 2 Yl 1h 1,2,4 Triazol 5 4h One

Retrosynthetic Analysis of the 3-(Pyrrolidin-2-yl)-1H-1,2,4-triazol-5(4H)-one Scaffold

Retrosynthetic analysis is a powerful tool for devising synthetic routes to complex molecules. By conceptually breaking down the target molecule into simpler, commercially available starting materials, chemists can identify key bond disconnections and plan a forward synthesis.

Key Disconnection Points and Proposed Precursors

The primary disconnection points in this compound involve the bonds forming the 1,2,4-triazol-5(4H)-one ring and the C-C bond connecting the pyrrolidine (B122466) and triazolone moieties.

A logical retrosynthetic approach would involve two main disconnections:

Disconnection of the C3-N4 and N1-C5 bonds of the triazolone ring: This leads to a key intermediate, a pyrrolidine-2-carboxamide (B126068) derivative, and a source for the remaining N-N-C=O unit. A plausible precursor derived from this disconnection is an N-acylaminoguanidine or a similar reactive intermediate derived from a pyrrolidine-2-carboxylic acid derivative.

Disconnection of the C-C bond between the two rings: This strategy considers the pyrrolidine and triazolone rings as separate synthons. This would suggest precursors such as a 2-halopyrrolidine derivative and a pre-formed 1,2,4-triazol-5(4H)-one ring, which would then be coupled.

Based on these disconnections, the following precursors are proposed:

From Disconnection 1:

Protected L-proline or D-proline derivatives (e.g., Boc-proline)

Hydrazine or its derivatives

A source of the carbonyl group, such as phosgene (B1210022), triphosgene, or isocyanates.

From Disconnection 2:

A protected 2-substituted pyrrolidine (e.g., N-Boc-2-lithiopyrrolidine)

A pre-synthesized 3-halo-1H-1,2,4-triazol-5(4H)-one derivative.

Strategic Considerations for Regioselective Synthesis

The regioselective formation of the 1,2,4-triazol-5(4H)-one ring is a critical challenge. The unsymmetrical nature of the precursors can lead to the formation of isomeric triazole products. For instance, in the cyclization of an acylsemicarbazide, the cyclization can occur through two different nitrogen atoms, leading to different triazolone isomers.

To achieve regioselectivity, several strategies can be employed:

Use of Precursors with Differentiated Reactivity: By choosing starting materials where the nucleophilicity of the nitrogen atoms is significantly different, the cyclization can be directed towards the desired product.

Protecting Group Strategy: The use of appropriate protecting groups on one of the reactive nitrogen atoms can block unwanted side reactions and ensure the desired cyclization pathway.

Stepwise Ring Construction: Building the triazolone ring in a stepwise manner, rather than a one-pot cyclization, allows for greater control over the regiochemical outcome.

Approaches for the Construction of the 1,2,4-Triazol-5(4H)-one Ring System

The formation of the 1,2,4-triazol-5(4H)-one core is a well-established area of heterocyclic chemistry, with several reliable methods available.

Cyclization Reactions Involving Hydrazide Derivatives and Isocyanates

A common and versatile method for the synthesis of 1,2,4-triazol-5(4H)-ones involves the reaction of a carboxylic acid hydrazide with an isocyanate. This reaction proceeds through the formation of an acylsemicarbazide intermediate, which then undergoes base- or acid-catalyzed cyclization to yield the triazolone ring.

The general reaction scheme is as follows:

R-CO-NH-NH₂ + R'-N=C=O → R-CO-NH-NH-CO-NH-R' → 1,2,4-triazol-5(4H)-one

This method offers a high degree of flexibility as a wide variety of hydrazides and isocyanates are commercially available or can be readily synthesized.

[3+2] Cycloaddition Reactions in Triazolone Synthesis

[3+2] cycloaddition reactions, also known as 1,3-dipolar cycloadditions, provide a powerful and convergent approach to the synthesis of five-membered heterocyclic rings, including 1,2,4-triazolones. In this approach, a 1,3-dipole reacts with a dipolarophile to form the heterocyclic ring in a single step.

For the synthesis of 1,2,4-triazolones, a common strategy involves the reaction of a nitrile imine (the 1,3-dipole) with an isocyanate (the dipolarophile). Nitrile imines are typically generated in situ from the dehydrohalogenation of hydrazonoyl halides. This method often exhibits high regioselectivity.

A direct approach for the synthesis of 1,5-disubstituted-3H-1,2,4-triazol-3-ones involves a formal [3+2] cycloaddition reaction of hydrazonoyl chlorides with potassium isocyanate (KOCN). researchgate.net This reaction can proceed at room temperature in ethanol (B145695) without the need for a base or catalyst. researchgate.net

Palladium-Catalyzed Carbonylative Annulation Strategies

Palladium-catalyzed reactions are powerful tools for the construction of heterocyclic rings. Carbonylative annulation, which involves the incorporation of a carbonyl group (CO) into a molecule during a ring-forming process, is a particularly effective method for synthesizing triazolone scaffolds.

A notable strategy involves a palladium-catalyzed three-component carbonylative cascade reaction. acs.orgnih.gov This approach synthesizes 1,2,4-triazol-3-one rings from readily available starting materials such as hydrazonoyl chlorides and a nitrogen source like sodium azide (B81097) (NaN₃). acs.orgnih.gov The reaction typically uses a solid and convenient carbon monoxide (CO) surrogate, such as benzene-1,3,5-triyl triformate (TFBen), which releases CO in situ. nih.gov

The proposed mechanism for this transformation is a cascade sequence:

Oxidative Addition: The palladium(0) catalyst first reacts with the hydrazonoyl chloride.

Carbonylation: The resulting intermediate undergoes carbonylation via insertion of CO.

Acyl Azide Formation: The carbonylated intermediate reacts with sodium azide to form an acyl azide.

Curtius Rearrangement: The acyl azide undergoes a Curtius rearrangement to form an isocyanate intermediate.

Intramolecular Cyclization: The final step is an intramolecular nucleophilic addition, where a nitrogen atom attacks the isocyanate, leading to the formation of the 1,2,4-triazol-5(4H)-one ring. acs.orgnih.govresearchgate.net

This methodology offers a highly efficient and atom-economical route to a wide variety of structurally diverse triazolones in moderate to excellent yields. nih.gov Other variations of palladium-catalyzed carbonylative cyclization have been developed for different triazole derivatives, highlighting the versatility of this approach for building complex heterocyclic systems. rsc.orgrsc.org

Table 1: Examples of Palladium-Catalyzed Carbonylative Synthesis of 1,2,4-Triazol-3-ones nih.gov
Hydrazonoyl Chloride SubstrateCO SourceCatalyst/LigandYield
N-phenyl-2-oxopropanehydrazonoyl chlorideTFBenPd(OAc)₂ / Xantphos85%
N-(4-chlorophenyl)-2-oxopropanehydrazonoyl chlorideTFBenPd(OAc)₂ / Xantphos82%
N-(4-methylphenyl)-2-oxopropanehydrazonoyl chlorideTFBenPd(OAc)₂ / Xantphos91%
N-(4-methoxyphenyl)-2-oxopropanehydrazonoyl chlorideTFBenPd(OAc)₂ / Xantphos88%

Nucleophilic Intramolecular Cyclization Pathways

Nucleophilic intramolecular cyclization is a fundamental and common strategy for the synthesis of five-membered heterocyclic rings, including the 1,2,4-triazol-5(4H)-one core. This pathway involves a ring-closing reaction where a nucleophilic atom within a molecule attacks an electrophilic center in the same molecule.

This process is the final, crucial step in many multi-step syntheses of 1,2,4-triazoles. For instance, in the palladium-catalyzed carbonylative annulation described previously, the ultimate ring formation occurs via an intramolecular nucleophilic attack of a nitrogen atom onto an isocyanate group. nih.govresearchgate.net

More broadly, the synthesis of 1,2,4-triazoles often relies on the cyclization of open-chain precursors. Common methods include:

Cyclization of Amidrazones: Amidrazones can react with various one-carbon electrophiles (like phosgene or its equivalents) to undergo cyclization, forming the triazolone ring.

Reaction of Hydrazines with Imidates: The reaction between hydrazines and imidates can form an intermediate that subsequently cyclizes to yield a 1,2,4-triazole (B32235) derivative. frontiersin.org

Condensation of Hydrazides with Cyanates: This method involves the formation of a semicarbazide-type intermediate which then undergoes dehydration and cyclization to form the triazolone ring.

The efficiency of these cyclization reactions often depends on the nature of the substituents, the reaction conditions (temperature, solvent, catalyst), and the specific functional groups involved in the ring-closing step.

Methodologies for the Introduction and Functionalization of the Pyrrolidine Moiety

The pyrrolidine ring, particularly when chiral and substituted at the 2-position, is a critical component of the target molecule. Its synthesis and functionalization require precise stereochemical control.

Synthesis of Chiral Pyrrolidine Building Blocks

The preparation of enantiomerically pure pyrrolidine derivatives is often accomplished by starting from the "chiral pool," which consists of readily available, naturally occurring chiral molecules. mdpi.com

From Amino Acids: Proline and 4-hydroxyproline (B1632879) are among the most common starting materials for synthesizing chiral pyrrolidine-containing drugs. mdpi.com These amino acids provide a rigid, stereochemically defined pyrrolidine core that can be chemically modified. For example, (S)-prolinol, obtained by the reduction of proline, is a key precursor for many complex molecules. mdpi.com

From Pyroglutamic Acid: Pyroglutamic acid is another valuable starting material. It can be converted into versatile building blocks like N-Boc pyroglutamic aldehyde, which serves as a precursor for various 5-substituted pyrrolidin-2-ones. thieme-connect.com

Asymmetric Synthesis from Acyclic Precursors: Alternatively, chiral pyrrolidines can be built from non-chiral acyclic starting materials using asymmetric synthesis. Methods like the Sharpless epoxidation of intermediate allyl alcohols can be utilized to prepare all four stereoisomers of a pyrrolidine derivative in high enantioselectivity. oup.com

Table 2: Common Chiral Precursors for Pyrrolidine Synthesis
PrecursorSource/MethodKey FeaturesReference
(S)-ProlineNatural Amino AcidProvides a stereodefined pyrrolidine ring. mdpi.com
(2S,4R)-4-HydroxyprolineNatural Amino AcidOffers an additional functional group for modification. mdpi.com
(S)-Pyroglutamic AcidDerived from Glutamic AcidPrecursor to chiral aldehydes and lactams. thieme-connect.com
Acyclic Allyl AlcoholsAsymmetric SynthesisAllows access to various stereoisomers via Sharpless epoxidation. oup.com

Coupling Reactions to Install the Pyrrolidine Ring

Modern cross-coupling reactions provide powerful methods for constructing the pyrrolidine ring through the formation of key carbon-carbon or carbon-nitrogen bonds from acyclic or simpler cyclic precursors.

Copper-Catalyzed Carboamination: An intermolecular copper-catalyzed carboamination of vinylarenes with potassium N-carbamoyl-β-aminoethyltrifluoroborates has been developed to synthesize 2-arylpyrrolidines. nih.gov This reaction forms the saturated heterocycle under mild conditions and is compatible with various functional groups. nih.gov

Iron-Catalyzed Cross-Coupling and Ring-Closing Metathesis (RCM): A combination of iron-catalyzed cross-coupling and RCM offers a route to 3-substituted pyrrolidines. The strategy involves an initial iron-catalyzed coupling of an organometallic reagent with an N-protected N-allyl-N-(2-bromoallyl)amine, followed by a ruthenium-catalyzed RCM to form the five-membered ring. thieme-connect.com

Stereoselective Approaches for 2-Substituted Pyrrolidines

Controlling the stereochemistry at the C2 position of the pyrrolidine ring is essential for the synthesis of the target molecule. Several advanced stereoselective methods have been developed.

Auxiliary-Controlled Synthesis: Chiral auxiliaries can direct the stereochemical outcome of a reaction. For instance, an η⁴-dienetricarbonyliron complex can be used as a stereodirecting element in a cascade, double reductive amination reaction to produce 2-substituted pyrrolidines with excellent diastereoselectivity. acs.org The bulky organometallic group controls the facial selectivity of hydride attack on an iminium ion intermediate. acs.org

Biocatalytic Approaches: Enzymes offer a highly selective and environmentally friendly way to create chiral centers. Transaminases (TAs) can be used for the asymmetric synthesis of 2-substituted pyrrolidines from ω-chloroketones. nih.gov By selecting the appropriate (R)- or (S)-selective transaminase, both enantiomers of the desired product can be accessed with very high enantiomeric excess. nih.gov

Catalytic Asymmetric Hydrogenation: The reduction of substituted pyrroles can be achieved with high diastereoselectivity using heterogeneous catalytic hydrogenation. nih.gov An initial reduction of a directing group on the pyrrole (B145914) ring can create a stereocenter that guides the subsequent hydrogenation of the aromatic ring, forming up to four new stereocenters with high control. nih.gov

Table 3: Comparison of Stereoselective Methods for 2-Substituted Pyrrolidines
MethodologyKey PrincipleAdvantagesReference
Organometallic AuxiliarySteric control from a chiral Fe(CO)₃ complex.Excellent diastereoselectivity. acs.org
Biocatalysis (Transaminases)Enzyme-catalyzed asymmetric amination.High enantioselectivity (>99% ee), access to both enantiomers, mild conditions. nih.gov
Catalytic HydrogenationSubstrate-directed reduction of substituted pyrroles.Creates multiple stereocenters in one step with high diastereoselectivity. nih.gov

Convergent and Divergent Synthetic Routes

Convergent Synthesis: A convergent approach involves the independent synthesis of two or more key fragments of the target molecule, which are then combined in the final stages of the synthesis. nih.gov For the target molecule, a convergent route would involve:

Independent synthesis of a chiral, appropriately functionalized 2-substituted pyrrolidine building block (e.g., pyrrolidine-2-carboxamide or a related derivative).

Independent synthesis of a precursor to the 1,2,4-triazol-5(4H)-one ring.

Divergent Synthesis: A divergent synthesis begins with a common intermediate that can be selectively manipulated to produce a library of structurally related compounds. rsc.org In the context of the target molecule, a divergent approach could start with a common precursor, such as a 2-cyanopyrrolidine. This intermediate could then be reacted with different reagents to generate a variety of heterocyclic systems attached to the pyrrolidine ring, including the desired 1,2,4-triazol-5(4H)-one as well as other analogs for structure-activity relationship studies. This approach is particularly valuable in medicinal chemistry for exploring chemical diversity around a core scaffold.

Optimization of Reaction Conditions and Catalyst Systems

The synthesis of complex heterocyclic structures such as this compound hinges on the careful optimization of reaction parameters. This includes the choice of solvent, temperature, reaction time, and the catalytic system, all of which can significantly influence reaction efficiency, yield, and purity of the final product.

Microwave-assisted organic synthesis has emerged as a powerful technique for accelerating chemical reactions, often leading to higher yields and shorter reaction times compared to conventional heating methods. nih.govscielo.org.za This approach has been successfully employed in the synthesis of various 1,2,4-triazole derivatives. For instance, the synthesis of 4-(benzylideneamino)-3-(1-(2-fluoro-[1,1′-biphenyl]-4-yl)ethyl)-1H-1,2,4-triazole-5(4H)-thione derivatives was completed in 10–25 minutes with a 97% yield under microwave irradiation, whereas conventional heating required 290 minutes for a 78% yield. nih.gov

In the context of synthesizing this compound, a plausible microwave-assisted approach would involve the cyclization of a suitable precursor, such as a derivative of pyrrolidine-2-carbohydrazide (B8582842) with a cyanate (B1221674) or a related electrophile. The use of microwave irradiation could significantly reduce the reaction time and improve the yield of the desired triazolone. A study on the synthesis of 1,2,4-triazol-5-one (B2904161) derivatives demonstrated that reactions of alkyl (aryl) ester ethoxycarbonyl hydrazones with aromatic amines under microwave heating provided significant improvements in yield and purity. researchgate.net

Table 1: Comparison of Conventional and Microwave-Assisted Synthesis for a 1,2,4-Triazole Derivative

Method Reaction Time Yield
Conventional Heating 290 minutes 78%

Data based on the synthesis of 4-(benzylideneamino)-3-(1-(2-fluoro-[1,1′-biphenyl]-4-yl)ethyl)-1H-1,2,4-triazole-5(4H)-thione. nih.gov

Transition metal catalysis offers a versatile toolkit for the formation of C-N and C-C bonds, which are crucial for the synthesis of complex heterocyclic systems.

Palladium-Catalyzed Synthesis: Palladium catalysts are widely used for cross-coupling reactions and have been employed in the synthesis of pyrrolidine derivatives. acs.orgnih.govchemrxiv.org For the synthesis of this compound, a palladium-catalyzed cross-coupling reaction could be envisioned to link a pre-formed pyrrolidine ring to a triazole precursor or vice versa. For example, a 2-halopyrrolidine derivative could be coupled with a 1,2,4-triazol-5(4H)-one under palladium catalysis. Research by Sigman and coworkers has described a palladium-catalyzed enantioselective synthesis of pyrrolidine derivatives, showcasing the power of this approach in controlling stereochemistry. acs.orgnih.govnih.gov

Nickel-Catalyzed Synthesis: Nickel catalysis has gained prominence as a more economical and sustainable alternative to palladium for various cross-coupling reactions. acs.orgthieme-connect.comresearchgate.net Nickel catalysts, particularly those with N-heterocyclic carbene (NHC) ligands, have shown high efficiency in C-N bond formation. rsc.orgnih.gov In the synthesis of the target molecule, a nickel-catalyzed amination could be employed to connect the pyrrolidine and triazole moieties. For instance, an N-H bond of the pyrrolidine could be coupled with a halogenated triazole derivative.

Table 2: Examples of Transition Metal-Catalyzed Reactions for Heterocycle Synthesis

Catalyst System Reaction Type Application to Target Molecule (Hypothetical)
Pd(CH₃CN)₂Cl₂ / CuCl / PrQuinox Enantioselective synthesis of pyrrolidines nih.gov Stereocontrolled introduction of the pyrrolidine ring.

Organocatalysis, the use of small organic molecules as catalysts, has become a major pillar of modern organic synthesis. While specific organocatalytic methods for the direct synthesis of this compound are not reported, analogous reactions for the formation of triazole derivatives exist. For instance, an organocatalytic enolate-mediated azide-carbonyl [3+2] cycloaddition has been utilized to synthesize highly functionalized 1,2,3-triazole cores. researchgate.net A similar strategy, potentially using a chiral organocatalyst, could be explored for the asymmetric synthesis of the pyrrolidine ring or its attachment to the triazole precursor.

Green Chemistry Principles in the Synthesis of this compound

The application of green chemistry principles is crucial for developing sustainable synthetic routes. researchgate.netpreprints.orgfrontiersin.org This involves the use of environmentally benign solvents, minimizing waste, and employing catalytic methods. nih.govmdpi.com

In the context of synthesizing this compound, several green chemistry strategies can be implemented:

Use of Greener Solvents: Replacing hazardous organic solvents with water, polyethylene (B3416737) glycol (PEG), or bio-based solvents can significantly reduce the environmental impact of the synthesis. mdpi.com

Atom Economy: Designing synthetic routes that maximize the incorporation of all starting materials into the final product, thus minimizing waste. Multi-component reactions are particularly effective in this regard.

Catalysis: The use of catalytic methods, as discussed in the previous sections, is inherently greener than stoichiometric reactions as it reduces the amount of reagents required and often leads to cleaner reactions with fewer byproducts.

Energy Efficiency: Microwave-assisted synthesis is a prime example of improving energy efficiency by significantly reducing reaction times. nih.gov

An amine oxidase-inspired catalytic system for the synthesis of 1,2,4-triazoles has been reported, which is atom-economical and environmentally benign, producing only water and ammonia (B1221849) as byproducts. rsc.org Such bio-inspired catalytic systems represent a promising avenue for the green synthesis of the target compound.

Comprehensive Structural Characterization and Elucidation of 3 Pyrrolidin 2 Yl 1h 1,2,4 Triazol 5 4h One

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules by mapping the carbon and hydrogen frameworks.

1D NMR (¹H, ¹³C, ¹⁵N) Spectral Analysis

Detailed ¹H, ¹³C, and ¹⁵N NMR data for 3-(pyrrolidin-2-yl)-1H-1,2,4-triazol-5(4H)-one are not published. Such spectra would be essential for identifying the chemical environment of each atom. For comparison, related 1,2,4-triazole (B32235) derivatives show characteristic signals for the triazole and substituent protons and carbons, but these cannot be directly extrapolated to the target molecule. urfu.rursc.org

2D NMR Techniques (COSY, HSQC, HMBC, NOESY) for Connectivity and Stereochemical Elucidation

Two-dimensional (2D) NMR experiments are critical for establishing connectivity between atoms. Techniques like COSY (Correlation Spectroscopy) would confirm proton-proton couplings within the pyrrolidine (B122466) ring, while HSQC (Heteronuclear Single Quantum Coherence) would link protons to their directly attached carbons. HMBC (Heteronuclear Multiple Bond Correlation) would be used to establish longer-range connections, for instance, between the pyrrolidine ring and the triazole core. NOESY (Nuclear Overhauser Effect Spectroscopy) would provide insights into the through-space proximity of atoms, aiding in stereochemical assignment. Despite the importance of these techniques, no such 2D NMR studies have been reported for this specific compound.

Mass Spectrometry (MS) for Molecular Formula Confirmation and Fragmentation Pattern Analysis

Mass spectrometry is used to determine the molecular weight and formula of a compound and to study its fragmentation patterns. The molecular formula of this compound is C₆H₁₀N₄O, corresponding to a molecular weight of 154.17 g/mol . chemsrc.com High-resolution mass spectrometry (HRMS) would be required to confirm this exact mass. The fragmentation pathways under techniques like electrospray ionization (ESI) would be expected to involve characteristic losses of the pyrrolidine ring or cleavage of the triazole ring system, as seen in similar structures. wvu.edu However, specific experimental mass spectra and fragmentation analyses for this compound are not available.

Infrared (IR) Spectroscopy for Identification of Key Functional Groups (C=O, N-H)

Infrared (IR) spectroscopy is employed to identify key functional groups within a molecule. For this compound, characteristic absorption bands would be expected for the N-H bonds in both the pyrrolidine and triazole rings (typically in the 3200-3400 cm⁻¹ region) and for the carbonyl group (C=O) of the triazolone ring (around 1680-1720 cm⁻¹). nih.gov While IR spectra of related triazole and pyrrolidine compounds exist, a specific spectrum for the title compound has not been published. nih.govnist.gov

X-ray Crystallography for Absolute Configuration and Solid-State Conformation

Single-crystal X-ray crystallography provides the most definitive three-dimensional structural information, including bond lengths, bond angles, and the absolute configuration of chiral centers. The pyrrolidin-2-yl group contains a stereocenter, making X-ray analysis particularly valuable for determining the molecule's absolute stereochemistry and its conformation and packing in the solid state. nih.govnih.gov To date, no crystallographic data for this compound has been deposited in crystallographic databases.

Stereochemical Analysis and Chiral Purity Determination

The presence of a chiral center at the C2 position of the pyrrolidine ring means that this compound can exist as two enantiomers. The analysis and separation of these enantiomers would typically be performed using chiral high-performance liquid chromatography (HPLC). nih.govnih.gov This technique is crucial for isolating the individual enantiomers to study their specific biological activities. However, there are no published studies on the chiral separation or determination of enantiomeric purity for this compound.

Tautomerism Studies of the 1,2,4-Triazol-5(4H)-one Moiety

The 1,2,4-triazole ring system is known to exhibit annular prototropic tautomerism, a phenomenon where a proton can migrate between the nitrogen atoms of the heterocyclic ring. In the case of this compound, the tautomerism of the 1,2,4-triazol-5(4H)-one moiety is a key aspect of its structural chemistry. This phenomenon has been investigated through various experimental and spectroscopic techniques to determine the predominant tautomeric forms and the dynamics of their interconversion.

Experimental Evidence of Annular Prototropic Tautomerism

Experimental investigations into the tautomerism of 1,2,4-triazole derivatives provide crucial insights into the structural dynamics of these compounds. While specific experimental data for this compound is not extensively available in public literature, studies on closely related 3-substituted-1H-1,2,4-triazol-5(4H)-one derivatives offer valuable comparative information.

X-ray crystallography provides definitive evidence of the tautomeric form present in the solid state. For instance, the crystal structure of 1-(2,4-Dichlorophenyl)-3-methyl-4-(2-methylbenzyl)-1H-1,2,4-triazol-5(4H)-one has been determined, confirming the presence of the 1H-tautomer in the crystalline form. asianpubs.org Similarly, the solid-state structure of 3-Ethyl-1H-1,2,4-triazole-5(4H)-thione exists as the thione tautomer. nih.gov While these examples are not the exact compound , they establish the precedence for the existence and stability of specific tautomers in the solid state for the 1,2,4-triazol-5-one (B2904161) and related scaffolds.

The study of tautomerism in 3-(5-amino-1H-1,2,4-triazol-3-yl)propanamides also involved NMR spectroscopy and X-ray crystallography to explore the tautomeric preferences. rsc.org These studies are foundational for understanding the potential tautomeric behavior of this compound.

Spectroscopic Signatures of Tautomeric Forms

The different tautomeric forms of 1,2,4-triazol-5(4H)-one and its derivatives exhibit distinct spectroscopic signatures, which can be used for their identification and characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy: In ¹H NMR spectra, the chemical shift of the NH proton is a key indicator of the tautomeric form. For instance, in a study of 1,2,4-triazole-3(5)-thiol derivatives, a broad singlet observed at approximately 14.20 ppm in DMSO-d₆ was assigned to the NH proton of the 1,2,4-triazole ring. asianpubs.org The presence and position of such a signal can help in identifying the protonated nitrogen atom in the triazole ring.

In ¹³C NMR spectroscopy, the chemical shifts of the triazole ring carbons (C3 and C5) are sensitive to the tautomeric equilibrium. As mentioned earlier, dynamic exchange between tautomers can lead to peak broadening. mdpi.com For a static or slow-exchanging system, distinct signals for C3 and C5 would be expected for each tautomer.

Infrared (IR) Spectroscopy: IR spectroscopy is a valuable tool for identifying functional groups and can provide evidence for the presence of different tautomers. The interpretation of the vibrational spectra of 1H-1,2,4-triazole can be complex due to strong associations in the condensed state, often resulting in overlapping broad bands in the region above 2000 cm⁻¹. asianpubs.org

Key vibrational modes to consider for the 1,2,4-triazol-5(4H)-one moiety include:

N-H stretching: The position and shape of the N-H stretching band can provide information about hydrogen bonding and the specific nitrogen atom that is protonated.

C=O stretching: The carbonyl group of the triazolone ring will have a characteristic stretching frequency, which may shift depending on the tautomeric form and intermolecular interactions.

C=N and N=N stretching: The stretching vibrations of the endocyclic double bonds are also characteristic of the triazole ring and can be influenced by tautomerism. In related 5-substituted-4-amino-3-mercapto-1,2,4-triazoles, absorption bands in the regions of 1600-1411 cm⁻¹ and 1570-1550 cm⁻¹ are attributed to C=N and N=N functions, respectively. ijsr.net

The following table summarizes hypothetical spectroscopic data for the potential tautomers of a 3-substituted-1H-1,2,4-triazol-5(4H)-one based on general knowledge of related compounds.

Spectroscopic TechniqueTautomer A (1H)Tautomer B (2H)Tautomer C (4H)
¹H NMR (δ, ppm) NH signal (ring)CH signal (ring)NH signal (ring)
¹³C NMR (δ, ppm) C3, C5 signalsC3, C5 signalsC3, C5 signals
IR (cm⁻¹) ν(N-H), ν(C=O)ν(C-H), ν(C=O)ν(N-H), ν(C=O)

Chemical Reactivity and Derivatization of 3 Pyrrolidin 2 Yl 1h 1,2,4 Triazol 5 4h One

Reactions Involving the Pyrrolidine (B122466) Nitrogen Atom

The nitrogen atom within the pyrrolidine ring is a secondary amine, rendering it both basic and nucleophilic. This site is a primary target for derivatization through reactions such as alkylation and acylation.

N-Alkylation and N-Acylation: The lone pair of electrons on the pyrrolidine nitrogen readily attacks electrophilic centers. N-alkylation can be achieved using various alkylating agents, such as alkyl halides or compounds with suitable leaving groups. nih.govechemi.com For instance, in the synthesis of various pharmaceutical agents, the pyrrolidine nitrogen is often alkylated to introduce larger molecular fragments. mdpi.com A notable example from related syntheses is the Williamson ether synthesis-like reaction between a proline derivative and an activated chloro-heterocycle, demonstrating the nucleophilic character of the ring nitrogen. mdpi.com

Similarly, N-acylation is a common transformation. Acyl chlorides, anhydrides, or carboxylic acids activated with coupling agents can react with the pyrrolidine nitrogen to form a stable amide bond. This reaction is frequently used to install protecting groups, such as the tert-butoxycarbonyl (Boc) group on proline and its derivatives, or to build more complex molecular architectures. mdpi.comnih.gov The reaction of 3-alkyl-4-amino-4,5-dihydro-1H-1,2,4-triazol-5-ones with phenylacetyl chloride is a well-documented acylation process on a related heterocyclic system. nih.gov

Table 1: Representative Reactions of the Pyrrolidine Nitrogen


Transformations at the Triazolone Ring System

The 1,2,4-triazol-5-one (B2904161) ring is a versatile scaffold that can undergo various transformations. It exists in tautomeric forms, and its reactivity is characterized by the nucleophilicity of the ring nitrogens and the electrophilicity of the carbonyl carbon. nih.gov

The 1H-1,2,4-triazole ring system can be readily alkylated or acylated at the ring nitrogen atoms. chemicalbook.com Alkylation of 1H-1,2,4-triazoles can be regioselective depending on the reaction conditions; for instance, using sodium ethoxide in ethanol (B145695) can favor alkylation at the N1 position, while other conditions may yield a mixture of N1 and N4 substituted products. chemicalbook.com Studies on 3-nitro-1,2,4-triazole (B13798) derivatives have shown that alkylating agents like dialkyl sulfates react selectively to form quaternary triazolium salts. researchgate.netosi.lv

Acylation reactions, often using acyl chlorides or anhydrides, can also occur at the ring nitrogens. frontiersin.orgnih.gov Research on the acetylation of 5-amino-1H- mdpi.comchemicalbook.comresearchgate.nettriazole has shown that the reaction can proceed stepwise, leading to mono- and diacetylated products, with selectivity being highly dependent on the reagents and conditions used. acs.org

The exocyclic carbonyl group of the triazolone ring can be chemically modified. A common transformation is thionation, the conversion of the carbonyl group (C=O) to a thiocarbonyl group (C=S) using reagents like Lawesson's reagent or phosphorus pentasulfide. This leads to the formation of 1,2,4-triazole-5-thiones, which are themselves important building blocks in medicinal chemistry. The synthesis of 4-amino-5-aryl-1,2,4-triazole-3-thiones from hydrazide precursors illustrates a pathway to such structures. nih.gov Functionalization at the nitrogen positions is primarily achieved through the alkylation and acylation reactions discussed previously.

Table 2: Representative Transformations of the Triazolone Ring


Electrophilic and Nucleophilic Substitution Reactions on Both Ring Systems

The susceptibility of the pyrrolidine and triazolone rings to substitution reactions differs significantly. The saturated pyrrolidine ring is generally inert to electrophilic and nucleophilic substitution unless a suitable activating or leaving group is present.

Conversely, the 1,2,4-triazole (B32235) ring, being electron-deficient, is more amenable to certain substitution patterns. nih.gov Electrophilic substitution on the ring carbons is difficult due to the electron-withdrawing nature of the adjacent nitrogen atoms. However, electrophilic attack readily occurs at the ring nitrogens, as seen in alkylation and acylation reactions. nih.govchemicalbook.com

Nucleophilic aromatic substitution (SNAr) is a more plausible pathway for functionalizing the triazole ring carbons, provided a good leaving group (such as a halogen) is present at the C3 or C5 position. Halogenated 1H-1,2,4-triazoles have been used in nucleophilic substitution reactions to generate 5-substituted derivatives. researchgate.net For example, the reaction of 4-chloroquinolines with 1,2,4-triazole demonstrates the triazole anion acting as a nucleophile to displace a chloride from an aromatic ring. researchgate.net This suggests that if the C3 position of the triazolone ring (where the pyrrolidine is attached) or the C5 position (the carbonyl carbon) were modified to bear a leaving group, nucleophilic substitution could occur.

Synthesis of Structural Analogues and Derivatives of 3-(Pyrrolidin-2-yl)-1H-1,2,4-triazol-5(4H)-one

The synthesis of structural analogues and derivatives is a key strategy in medicinal chemistry to explore structure-activity relationships. For the title compound, this primarily involves modifications to the pyrrolidine substituent.

A wide array of structural analogues can be synthesized by starting with modified pyrrolidine precursors instead of proline itself. The use of the chiral pool, particularly enantiomerically pure proline derivatives, allows for the stereoselective synthesis of complex targets. mdpi.com

Substitution at C3 and C4: Commercially available precursors like trans-4-hydroxy-L-proline serve as versatile starting materials. mdpi.comhmdb.ca The hydroxyl group can be used as a handle for further functionalization, including oxidation to a ketone, inversion of stereochemistry, or displacement to introduce other substituents like fluorine or azide (B81097) groups. mdpi.com Palladium-catalyzed hydroarylation of N-acyl pyrrolines is another modern method to introduce aryl groups at the C3 position of the pyrrolidine ring. researchgate.netchemrxiv.org

Substitution at C2: While the C2 position is the point of attachment to the triazole ring, it is possible to synthesize analogues with additional substituents at this position. Methods for synthesizing 2,2-disubstituted pyrrolidines have been developed, often involving asymmetric allylic alkylation followed by a ring contraction. nih.gov

General Strategies: The synthesis of substituted pyrrolidines is a well-researched area. Methods include multi-component condensations, [3+2] cycloadditions of azomethine ylides, and biocatalytic approaches using transaminases. nih.govenamine.netacs.org These strategies provide access to a diverse library of pyrrolidine scaffolds that can then be elaborated to form the corresponding triazolone derivatives.

Table 3: Examples of Synthetic Approaches to Modified Pyrrolidine Precursors


Derivatization of the Triazolone Core

The 1,2,4-triazol-5(4H)-one nucleus is a versatile scaffold for derivatization, primarily through reactions involving the nitrogen and oxygen atoms of the ring. The presence of multiple heteroatoms makes the ring amenable to reactions such as alkylation and acylation. These modifications can significantly alter the molecule's physicochemical properties and biological activity.

Alkylation: The nitrogen atoms within the triazolone ring can act as nucleophiles and react with various alkylating agents. The regioselectivity of alkylation on the 1,2,4-triazole ring system can be influenced by the reaction conditions, including the choice of base and solvent. For instance, in related 1,2,4-triazole systems, alkylation can occur at the N1 or N4 positions. The reaction of a substituted 1,2,4-triazol-3-one with o-methyl benzyl (B1604629) chloride in the presence of anhydrous potassium carbonate in DMF has been shown to yield the N4-alkylated product. asianpubs.org

Acylation: The amino group that can be present on the triazolone ring, or the ring nitrogens themselves, can undergo acylation reactions. For example, 3-alkyl-4-amino-4,5-dihydro-1H-1,2,4-triazol-5-ones react with acyl chlorides, such as phenylacetyl chloride, to yield the corresponding N-acylated derivatives. nih.gov These reactions typically proceed by heating the reactants in a suitable solvent like n-butyl acetate. nih.gov Such modifications are a common strategy in medicinal chemistry to introduce various functional groups and explore structure-activity relationships.

Interactive Table: General Derivatization Reactions of the 1,2,4-Triazolone Core

Reaction Type Reagents Product Type Reference
Alkylation Alkyl halides (e.g., o-methyl benzyl chloride), Base (e.g., K₂CO₃) N-Alkyl-1,2,4-triazolone asianpubs.org

| Acylation | Acyl chlorides (e.g., phenylacetyl chloride) | N-Acyl-1,2,4-triazolone | nih.gov |

Utilization of this compound as a Synthetic Intermediate or Building Block

While specific documented examples of this compound being used as a synthetic intermediate are not prevalent in the reviewed literature, its structural motifs suggest significant potential as a versatile building block in organic and medicinal chemistry. Both the 1,2,4-triazole and pyrrolidine rings are considered "privileged structures" in drug discovery, as they are frequently found in biologically active compounds.

The bifunctional nature of this molecule, possessing reactive sites on both the pyrrolidine and triazolone rings, allows it to serve as a scaffold for the construction of more complex molecular architectures. The secondary amine of the pyrrolidine ring can be derivatized through reactions like N-alkylation, N-acylation, or used as a handle to link the molecule to other fragments.

Simultaneously, the triazolone core can be modified as described in the previous section. This dual reactivity enables the synthesis of diverse chemical libraries. For instance, the pyrrolidine nitrogen could be protected, followed by derivatization of the triazolone ring, and subsequent deprotection and reaction at the pyrrolidine nitrogen. This stepwise functionalization allows for the controlled and systematic synthesis of novel compounds for various applications, including the development of new therapeutic agents. The general utility of 1,2,4-triazole derivatives as synthetic intermediates is well-established for creating compounds with a wide range of biological activities. nih.gov

Theoretical and Computational Chemistry Studies of 3 Pyrrolidin 2 Yl 1h 1,2,4 Triazol 5 4h One

Quantum Chemical Calculations (Density Functional Theory - DFT)

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It has become a primary tool for predicting the properties of molecules like 3-(Pyrrolidin-2-yl)-1H-1,2,4-triazol-5(4H)-one.

Geometric optimization is a fundamental DFT calculation that seeks to find the lowest energy arrangement of atoms in a molecule, corresponding to its most stable three-dimensional structure. For this compound, this process involves determining the precise bond lengths, bond angles, and dihedral angles.

The analysis would focus on several key structural features:

Triazole Ring Planarity: The 1,2,4-triazol-5(4H)-one ring is expected to be nearly planar, a common feature of aromatic heterocyclic systems.

Pyrrolidine (B122466) Ring Puckering: Unlike the aromatic triazole ring, the saturated pyrrolidine ring is not planar and adopts a puckered conformation, typically an "envelope" or "twist" form, to minimize steric strain.

Relative Orientation: A critical aspect of the conformational analysis is the rotational orientation of the pyrrolidine ring relative to the triazole ring around the C-C single bond that connects them. DFT calculations can identify the most stable conformer by calculating the energy of different rotational isomers (rotamers). For instance, studies on similar linked heterocyclic systems, such as 3-pyridin-2-yl-1H-1,2,4-triazol-5-amine, have shown that the two rings are often slightly twisted with respect to each other, with a measurable dihedral angle nih.govnih.gov.

Full geometry optimization of the molecule would be performed using a specific functional (e.g., B3LYP) and basis set (e.g., 6-311++G(d,p)) to yield the equilibrium geometry. researchgate.net

Table 1: Representative Theoretical Geometric Parameters for a Substituted 1,2,4-Triazole (B32235) Ring

Parameter Typical Bond Length (Å) Typical Bond Angle (°)
N1-N2 1.38 - 1.40
N2-C3 1.31 - 1.33
C3-N4 1.36 - 1.38
N4-C5 1.37 - 1.39
C5-N1 1.33 - 1.35
C3-N4-C5 105 - 107
N4-C5-N1 110 - 112

Note: This table contains representative data for 1,2,4-triazole rings based on computational studies of related compounds. Specific values for this compound would require a dedicated DFT calculation.

The electronic properties of a molecule are key to understanding its reactivity. DFT calculations are used to determine the distribution of electrons and the energies of the molecular orbitals.

Frontier Molecular Orbitals (HOMO-LUMO): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in chemical reactions. The HOMO is the orbital from which a molecule is most likely to donate electrons (acting as a nucleophile), while the LUMO is the orbital that is most likely to accept electrons (acting as an electrophile). The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's kinetic stability and chemical reactivity. nih.gov A smaller gap suggests that the molecule is more easily excitable and more reactive. nih.gov For triazole derivatives, the HOMO is often distributed over the triazole ring system, while the LUMO's location can vary depending on the substituents. researchgate.net

Molecular Electrostatic Potential (MEP): An MEP map is a visual representation of the electrostatic potential on the surface of a molecule. It helps to identify the electron-rich (nucleophilic) and electron-poor (electrophilic) regions. In an MEP map, red areas typically indicate regions of high electron density (negative potential), which are prone to electrophilic attack, while blue areas indicate regions of low electron density (positive potential), which are susceptible to nucleophilic attack. For this compound, the negative potential is expected to be concentrated around the oxygen atom of the carbonyl group and the nitrogen atoms of the triazole ring, whereas the hydrogen atom attached to the ring nitrogen (N-H) would be a site of positive potential. nih.govresearchgate.net

Table 2: Hypothetical Frontier Orbital Energies

Parameter Energy (eV)
HOMO Energy -6.5
LUMO Energy -1.2

Note: These are example values to illustrate the concept. Actual values would be derived from specific quantum chemical calculations for the molecule.

DFT calculations can accurately predict spectroscopic data, which serves as a powerful tool for structural confirmation when compared with experimental results. nih.gov

Infrared (IR) Spectroscopy: Theoretical vibrational frequencies can be calculated to help assign the absorption bands observed in an experimental IR spectrum. nih.gov For the title compound, key vibrational modes would include the N-H stretch of the triazole ring, the C=O stretch of the triazolone, the N-H stretch of the pyrrolidine, and various C-N and C-C stretching modes. Discrepancies between calculated and experimental frequencies, particularly for N-H and C=O groups, can suggest the presence of intermolecular hydrogen bonding in the solid state. researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy: DFT methods can predict the chemical shifts (¹H and ¹³C) of a molecule. nih.gov By calculating the magnetic shielding tensors for each nucleus in the optimized geometry, theoretical chemical shifts can be obtained. These predicted values are then compared to experimental spectra to aid in the assignment of signals to specific atoms in the molecule, confirming its structure. mdpi.com

Table 3: Predicted vs. Experimental IR Frequencies for Key Functional Groups

Functional Group Predicted Wavenumber (cm⁻¹) Experimental Wavenumber (cm⁻¹) Vibrational Mode
N-H (Triazole) 3450 3200-3300 Stretching
N-H (Pyrrolidine) 3400 3150-3250 Stretching
C=O (Triazolone) 1750 1700-1720 Stretching

Note: This table illustrates the typical comparison between theoretical (gas phase) and experimental (condensed phase) data. The differences are often attributed to intermolecular interactions like hydrogen bonding in the experimental sample.

Molecular Modeling and Dynamics Simulations

While DFT provides a static picture of a molecule at its minimum energy, molecular modeling and dynamics simulations explore its dynamic behavior, including conformational changes and interactions with its environment.

The bond linking the pyrrolidine and triazole rings is a single bond, allowing for rotation. This rotation gives rise to different conformers. Molecular modeling techniques can be used to explore the potential energy surface associated with this rotation. By systematically changing the dihedral angle between the two rings and calculating the energy at each step, a rotational energy profile can be generated. This profile reveals the energy barriers between different stable conformations and identifies the most favored spatial arrangements. Understanding this flexibility is crucial as the biological activity of a molecule can be highly dependent on its ability to adopt a specific conformation.

The conformation of a molecule can be significantly influenced by its solvent environment. sciepub.comresearchgate.net Molecular dynamics (MD) simulations or implicit solvent models within DFT calculations can be used to study these effects. pensoft.net An MD simulation models the explicit interactions between the solute molecule and a large number of solvent molecules over time, providing a realistic view of its behavior in solution.

For this compound, which has several hydrogen bond donor (N-H groups) and acceptor (N atoms, C=O group) sites, polar solvents like water or ethanol (B145695) would be expected to have a strong influence. The solvent molecules can form hydrogen bonds, potentially stabilizing conformations that are different from the one favored in the gas phase. These simulations can reveal the preferred solution-phase conformation and the stability of key intramolecular and intermolecular hydrogen bonds. nih.gov

Computational Studies of Reaction Mechanisms Related to Synthesis and Derivatization

Computational studies are instrumental in elucidating the complex reaction mechanisms involved in the synthesis of heterocyclic systems such as the pyrrolidine and 1,2,4-triazole rings. While specific studies on the synthesis of this compound are not extensively detailed in the literature, mechanistic investigations of related structures provide a framework for understanding its formation.

Density Functional Theory (DFT) is a common method used to explore the mechanistic aspects of reactions involving these scaffolds. nih.gov For instance, computational analyses have been used to propose reaction mechanisms between precursor molecules, calculating the energy profiles of different pathways to determine the most favorable route. nih.gov Such studies can predict whether a reaction is under kinetic or thermodynamic control, which is crucial for optimizing reaction conditions and improving yields. nih.govresearchgate.net

In the synthesis of 1,2,4-triazole derivatives, theoretical calculations have confirmed the formation of the most kinetically and thermodynamically stable products, aligning with experimental observations. researchgate.net For the formation of substituted pyrrolidines, computational methods have been used to delineate the energy profile for multi-step reactions, helping to understand the effect of substituents on the stereoselectivity of the reaction. emich.edu A proposed mechanism for the formation of related 2-(1,2,4-triazol-3-yl)acetates involves the reaction of carboxyimidate hydrochlorides with formylhydrazide. nih.gov

Table 1: Hypothetical DFT Analysis of a Key Synthetic Step This interactive table outlines a theoretical analysis for a plausible cyclization step in the formation of a 1,2,4-triazol-5(4H)-one ring from a hypothetical precursor, based on common findings in computational chemistry studies of similar reactions.

ParameterPathway A (Concerted)Pathway B (Stepwise)Computational Finding
Transition State Energy (ΔG‡) 25.4 kcal/mol21.8 kcal/mol (Rate-determining step)Pathway B is kinetically favored due to a lower activation energy barrier. nih.gov
Reaction Energy (ΔG) -15.2 kcal/mol-18.9 kcal/molThe final product from Pathway B is thermodynamically more stable.
Key Intermediate NoneZwitterionic intermediateA transient zwitterionic intermediate is predicted in the stepwise mechanism. mdpi.com
Solvent Model EthanolEthanolCalculations are often performed in a solvent model to mimic experimental conditions. nih.gov

Note: The data in this table are representative examples derived from computational studies on analogous heterocyclic syntheses and are for illustrative purposes.

Molecular Docking Studies with Relevant Biological Macromolecules (e.g., Enzymes, Receptors)

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. For this compound and its derivatives, docking studies are essential to predict and analyze their binding modes within the active sites of biological targets like enzymes and receptors, which is a critical step in drug design. nih.govnih.gov

Ligand-protein interaction analysis reveals the specific molecular interactions that stabilize the binding of a compound within a protein's active site. These interactions are predominantly non-covalent and include hydrogen bonds, hydrophobic interactions, van der Waals forces, and electrostatic interactions. nih.gov

For compounds containing 1,2,4-triazole and pyrrolidine moieties, the nitrogen atoms of the triazole ring are often key hydrogen bond acceptors, while the NH groups can act as hydrogen bond donors. pensoft.netrsc.org The pyrrolidine ring can engage in hydrophobic or van der Waals interactions with nonpolar amino acid residues. scispace.com For example, in studies of related triazole inhibitors, hydrogen bonds have been observed with residues such as Cys86, Thr96, and Asp105. nih.govrsc.org The stability of the ligand-protein complex is often enhanced by a network of these interactions. nih.gov

Table 2: Common Ligand-Protein Interactions Observed for Pyrrolidine-Triazole Scaffolds This interactive table summarizes typical interactions identified in molecular docking studies of compounds containing pyrrolidine and triazole rings with various protein targets.

Interaction TypeInteracting Ligand MoietyTypical Interacting Amino Acid ResiduesReference
Hydrogen Bond Triazole Ring Nitrogens/NHCys86, Asp94, Asp105, His77, His175, Glu201 nih.govrsc.org
Hydrogen Bond Carbonyl OxygenLys61, His168 nih.gov
Hydrophobic (Alkyl/Pi-Alkyl) Pyrrolidine RingVal22, Ala35, Leu136, Tyr60, Phe174 nih.govrsc.org
Pi-Pi Stacking Aromatic SubstituentsTyr60, His77, Phe174 nih.gov

Predicting the binding mode involves determining the three-dimensional conformation and orientation of the ligand in the receptor's binding pocket. mdpi.com This is complemented by an energetic assessment, typically in the form of a docking score or binding energy (ΔG), which estimates the binding affinity. scispace.com A more negative binding energy value generally indicates a more stable ligand-protein complex. nih.gov

Computational studies on triazolone inhibitors have shown that they bind in pockets characterized by residues such as Leu14, Val22, Ala35, Glu84, Tyr85, Cys86, and Leu136. rsc.org The energetic assessment can be broken down into constituent parts, such as van der Waals and electrostatic energies, to understand the driving forces of the binding. nih.gov Introducing hydrophobic groups on related triazolone inhibitors was found to be favorable for binding, which was corroborated by analyzing the energetic contributions of individual residues. rsc.org

Table 3: Example of Energetic Assessment from a Molecular Docking Study This interactive table presents sample binding and interaction energy data for a hypothetical inhibitor containing the this compound scaffold, based on published data for analogous compounds. nih.gov

CompoundDocking Score (kcal/mol)van der Waals Energy (kcal/mol)Electrostatic Energy (kcal/mol)Key Residue Interactions
Control Ligand -9.12-62.84-20.17Asp105, Thr96, Cys68
Derivative A -11.54-68.71-26.78Thr96, His77, His175
Derivative B -12.38-61.09-23.47His168, His77, Glu201
Derivative C -12.07-70.84-26.22Asp105, Asp94, Glu201, His168

Note: The data are representative values from molecular docking and MM-PBSA calculations for similar heterocyclic compounds to illustrate the principles of energetic assessment. nih.gov

Structure Activity Relationship Sar Investigations of 3 Pyrrolidin 2 Yl 1h 1,2,4 Triazol 5 4h One Derivatives

Systemic Exploration of Substituent Effects on Biological Interactions

The biological profile of 3-(pyrrolidin-2-yl)-1H-1,2,4-triazol-5(4H)-one derivatives is profoundly influenced by the nature and position of substituents on both the pyrrolidine (B122466) and triazolone rings. Researchers have systematically introduced various functional groups to probe the specific interactions that govern molecular recognition and subsequent biological response.

Impact of Pyrrolidine Ring Substitutions

Modifications to the pyrrolidine ring have been a primary focus of SAR studies, revealing that even subtle changes can lead to significant shifts in biological activity. The position of substitution on the pyrrolidine ring is a critical determinant of potency and selectivity. For instance, substitutions at the C4 position of the pyrrolidine ring have been shown to be particularly influential. The introduction of different groups at this position can affect the molecule's conformation and its ability to fit into the binding pocket of a target protein.

Influence of Triazolone Ring Modifications

The triazolone ring, a key component of the scaffold, also presents multiple opportunities for structural modification to fine-tune biological activity. Alterations to this heterocyclic system can impact the electronic properties of the molecule and its hydrogen bonding capabilities.

Key modifications include substitutions at the N1 and N4 positions of the triazolone ring. Introducing different alkyl or aryl groups at these positions can influence the molecule's orientation within a binding site and its metabolic stability. Furthermore, the replacement of the oxygen atom of the triazolone with sulfur to form a thione derivative can significantly alter the compound's electronic distribution and its potential to act as a hydrogen bond donor or acceptor, thereby impacting its interaction with biological targets. The exploration of different substituents on the triazole ring itself has also been a fruitful area of research, with various functional groups contributing to altered potency and selectivity profiles.

Stereochemical Influence on Molecular Recognition and Activity

The stereochemistry of the this compound core, particularly at the C2 position of the pyrrolidine ring, is a critical factor in its biological activity. The spatial arrangement of the triazolone moiety relative to the pyrrolidine ring dictates how the molecule interacts with its biological target. It is well-established in medicinal chemistry that enantiomers of a chiral drug can exhibit significantly different pharmacological and toxicological profiles.

Studies involving the stereoselective synthesis of individual enantiomers of this compound derivatives have demonstrated that one enantiomer is often significantly more active than the other. This stereoselectivity provides strong evidence for a specific, three-dimensional binding interaction with the target, where only one enantiomer can achieve the optimal orientation for effective binding. Understanding the precise stereochemical requirements for activity is paramount for the design of highly potent and selective inhibitors.

Pharmacophore Modeling and Ligand-Based Design for Target Interactions

In the absence of a known 3D structure of the biological target, pharmacophore modeling serves as a powerful tool for understanding the key chemical features required for biological activity. By analyzing a set of active molecules, a pharmacophore model can be generated that represents the essential spatial arrangement of features such as hydrogen bond donors and acceptors, hydrophobic regions, and charged groups.

For derivatives of this compound, pharmacophore models can elucidate the crucial interaction points with their biological targets. These models can then be used to virtually screen large compound libraries to identify new potential inhibitors or to guide the design of novel derivatives with improved activity. Ligand-based design strategies, informed by these pharmacophore models, allow for the rational modification of the lead structure to enhance its fit within the putative binding site.

Correlation Between Computational Predictions and Observed Biological Activity Profiles (mechanistic level)

Computational methods, such as molecular docking and Quantitative Structure-Activity Relationship (QSAR) studies, play a vital role in understanding the mechanistic basis of the observed biological activities of this compound derivatives.

Molecular docking simulations can predict the binding mode of these compounds within the active site of a target protein, providing insights into the specific amino acid residues involved in the interaction. These in silico predictions can rationalize the observed SAR data, explaining why certain substituents enhance activity while others diminish it. For example, docking studies might reveal that a particular substituent forms a critical hydrogen bond or a favorable hydrophobic interaction that anchors the molecule in the binding pocket.

Future Research Directions and Translational Potential Non Clinical Focus

Exploration of Novel Synthetic Routes and Sustainable Chemistry Approaches

The synthesis of 1,2,4-triazole (B32235) derivatives has traditionally involved methods that may utilize hazardous reagents and generate significant waste. rsc.org Future research should prioritize the development of novel and sustainable synthetic pathways to access the 3-(pyrrolidin-2-yl)-1H-1,2,4-triazol-5(4H)-one core and its analogues. The principles of green chemistry—such as the use of eco-friendly solvents, reusable catalysts, and energy-efficient reaction conditions—are central to this endeavor. rsc.orgnih.gov

Key areas for exploration include:

Microwave-Assisted Organic Synthesis (MAOS): This technique can dramatically reduce reaction times, minimize side product formation, and often improve yields compared to conventional heating methods.

Reusable Catalysts: The development of heterogeneous catalysts, such as zinc oxide (ZnO) nanoparticles, offers a sustainable alternative to traditional metal catalysts. rsc.org These catalysts can be easily recovered and reused, reducing waste and cost. rsc.org

Biodegradable Solvents: Replacing conventional volatile organic compounds (VOCs) with green solvents is a critical goal. rsc.org Recent studies have demonstrated the successful synthesis of 1,2,3-triazoles using Cyrene™, a biodegradable solvent, which allows for product isolation through simple precipitation in water, thereby eliminating the need for organic extractions. nih.gov

One-Pot, Multicomponent Reactions: Designing synthetic sequences where multiple bonds are formed in a single reaction vessel without isolating intermediates can enhance efficiency and reduce solvent and reagent consumption. rsc.org

Table 1: Comparison of Synthetic Approaches for Triazole Synthesis

Feature Traditional Synthesis Sustainable/Green Approach
Solvents Often uses hazardous and volatile organic solvents (e.g., DMF, DMSO). Employs water, ethanol (B145695), or biodegradable solvents like Cyrene™. rsc.orgnih.gov
Catalysts May use stoichiometric or non-recoverable catalysts. Focuses on reusable heterogeneous catalysts (e.g., ZnO nanocrystals). rsc.org
Energy Input Relies on conventional heating, often for extended periods. Utilizes energy-efficient methods like microwave or ultrasound irradiation. nih.gov
Waste Generation Can produce significant chemical waste, leading to a high E-factor. rsc.org Designed to minimize waste, resulting in a low E-factor and high eco-score. rsc.org
Reaction Steps Often involves multiple steps with intermediate purification. Favors one-pot or tandem reactions to improve atom economy.

Advanced Spectroscopic Characterization Techniques for Dynamic Processes

Thorough structural elucidation and the study of dynamic processes are crucial for understanding the behavior of this compound. While standard techniques like ¹H-NMR, ¹³C-NMR, and mass spectrometry are fundamental for confirming the static structure urfu.ruresearchgate.net, advanced methods are needed to investigate dynamic phenomena such as tautomerism, conformational isomerism, and intermolecular interactions.

Potential advanced spectroscopic investigations include:

Variable-Temperature NMR (VT-NMR): This technique can be used to study the conformational dynamics of the pyrrolidine (B122466) ring (e.g., ring-puckering) and to probe the kinetics of potential tautomeric exchange between the different forms of the triazolone ring.

2D NMR Spectroscopy: Techniques such as COSY, HSQC, and HMBC are invaluable for unambiguous assignment of proton and carbon signals, especially for more complex analogues. NOESY or ROESY experiments can provide insights into the spatial proximity of atoms, helping to define the preferred three-dimensional conformation in solution.

Solid-State NMR (ssNMR): For crystalline samples, ssNMR can provide detailed information about the structure and packing in the solid state, which can differ significantly from the solution-state conformation.

Fourier-Transform Infrared (FT-IR) Spectroscopy: While a standard technique, its application in time-resolved or temperature-dependent studies can reveal subtle changes in hydrogen bonding and other intermolecular interactions. researchgate.net

Table 2: Spectroscopic Techniques for Characterizing the Scaffold

Technique Type of Information Provided Relevance to the Scaffold
¹H and ¹³C NMR Basic connectivity and chemical environment of atoms. urfu.ru Confirms the core structure and substitution patterns.
2D NMR (COSY, HSQC, HMBC) Detailed correlations between atoms for unambiguous assignment. Elucidates complex spin systems in substituted analogues.
Variable-Temperature NMR Information on dynamic processes like isomerism and rotation barriers. Can probe pyrrolidine ring dynamics and triazolone tautomerism.
Mass Spectrometry (HRMS) Precise molecular weight and elemental composition. mdpi.com Confirms molecular formula and aids in structural identification.
X-ray Crystallography Definitive 3D structure and intermolecular interactions in the solid state. nih.gov Provides precise bond lengths, angles, and crystal packing information.

Integrated Computational-Experimental Design Strategies

The integration of computational chemistry with experimental synthesis offers a powerful paradigm for accelerating the discovery of novel molecules with desired properties. For the this compound scaffold, computational tools can guide the design of new analogues for various non-clinical applications.

Future research in this area should focus on:

Pharmacophore Modeling and 3D-QSAR: By synthesizing a small library of analogues and evaluating them for a specific property (e.g., binding affinity to a protein), a pharmacophore model can be generated. mdpi.com This model defines the essential structural features required for activity and can be used to guide the design of more potent compounds. 3D-Quantitative Structure-Activity Relationship (QSAR) studies can provide statistically significant models that correlate molecular structure with activity. mdpi.com

Molecular Docking: For applications involving interaction with a biological macromolecule, molecular docking can predict the preferred binding mode and affinity of designed analogues within a target's active site. researchgate.net This in silico screening can prioritize which compounds to synthesize, saving time and resources.

Molecular Dynamics (MD) Simulations: Following docking, MD simulations can be performed on the most promising ligand-target complexes to assess their stability over time and to analyze the key interactions (e.g., hydrogen bonds, hydrophobic contacts) that stabilize the binding. jchemlett.com

Table 3: Computational Methods in Scaffold Development

Computational Method Purpose Application Example
Pharmacophore Mapping Identifies essential 3D features required for a specific biological interaction. mdpi.com Designing analogues with improved affinity for a target protein by ensuring they match the key feature map.
3D-QSAR Develops a statistical model correlating molecular properties with activity. mdpi.com Predicting the activity of unsynthesized compounds to prioritize synthetic efforts.
Molecular Docking Predicts the binding orientation and score of a molecule in a protein's active site. researchgate.net Virtually screening a library of scaffold derivatives against a target enzyme.
Molecular Dynamics (MD) Simulates the movement of atoms over time to assess complex stability. jchemlett.com Validating the stability of a docked pose and analyzing dynamic interactions.
ADMET Prediction In silico estimation of Absorption, Distribution, Metabolism, Excretion, and Toxicity properties. Early-stage filtering of compounds that are unlikely to have favorable drug-like properties.

Development of Novel Chemical Tools and Probes Based on the Scaffold

The inherent structural features of this compound make it an attractive starting point for the development of sophisticated chemical tools for basic research. Such probes can be used to study biological processes, identify protein targets, or visualize cellular components. The triazole ring, in particular, is a cornerstone of "click chemistry," a set of powerful and reliable reactions for bioconjugation. nih.gov

Potential avenues for development include:

Affinity-Based Probes: The scaffold can be functionalized with a reporter tag (e.g., biotin) and a reactive group. These probes can be used in activity-based protein profiling (ABPP) experiments to identify and isolate specific protein targets from complex biological samples.

Fluorescent Probes: By conjugating a fluorophore to the scaffold, researchers can create probes to visualize the localization of a target protein or to monitor enzymatic activity through changes in fluorescence. The pyrrolidine or triazole nitrogen atoms could serve as attachment points for such modifications.

Photoaffinity Labels: Incorporation of a photoreactive group (e.g., an azide (B81097) or diazirine) would allow the probe to form a covalent bond with its target protein upon UV irradiation. This technique is highly effective for unambiguously identifying the direct binding partners of a small molecule.

Table 4: Potential Chemical Probes from the Scaffold

Probe Type Required Modification Research Application
Affinity Probe Addition of a biotin (B1667282) tag via a linker. Target identification and pull-down experiments from cell lysates.
Fluorescent Probe Covalent attachment of a fluorophore (e.g., fluorescein, rhodamine). Cellular imaging, fluorescence polarization assays, and flow cytometry.
Photoaffinity Label Incorporation of a photoreactive group (e.g., phenyl azide, diazirine). Covalent labeling and unambiguous identification of direct binding targets.
Click Chemistry Handle Introduction of a terminal alkyne or azide group. Facile and specific conjugation to other molecules (proteins, surfaces) via CuAAC or SPAAC reactions.

Q & A

Q. Basic

  • FTIR : Confirms functional groups (e.g., C=O at ~1700 cm⁻¹, NH stretches at ~3150 cm⁻¹) .
  • NMR : ¹H NMR identifies protons on the pyrrolidine (δ 1.5–3.0 ppm) and triazole (δ 7.5–8.5 ppm) rings. ¹³C NMR resolves carbonyl carbons (δ 160–170 ppm) .
  • Mass spectrometry : High-resolution ESI-MS validates molecular weight (e.g., [M+H]⁺ at m/z calculated for C₇H₁₁N₅O: 181.0964) .

How can contradictions in spectroscopic data be resolved during structural elucidation?

Q. Advanced

  • Cross-validation : Compare experimental NMR/IR data with density functional theory (DFT)-simulated spectra.
  • X-ray crystallography : Resolves ambiguities in regiochemistry (e.g., triazole substitution patterns) via SHELXL refinement .
  • 2D NMR techniques : COSY and HMQC clarify proton-carbon correlations in complex splitting patterns .

Which crystallographic tools are recommended for resolving the crystal structure?

Q. Basic

  • SHELX suite : SHELXD for phase determination and SHELXL for refinement, especially for small-molecule datasets .
  • ORTEP-3 : Visualizes thermal ellipsoids and validates bond lengths/angles against crystallographic databases .

How can twinned crystals or low-resolution data be handled in X-ray diffraction studies?

Q. Advanced

  • Twinning refinement : SHELXL’s TWIN and BASF commands model twinning operators.
  • High-resolution data : Synchrotron sources improve signal-to-noise ratios for weakly diffracting crystals.
  • Data merging : Scale multiple datasets using SCALE3 in SHELX to mitigate absorption effects .

What biological activities are reported for structurally related triazole-pyrrolidine hybrids?

Q. Basic

  • Antimicrobial activity : Triazole derivatives inhibit microbial DNA gyrase (IC₅₀ ~5–20 µM) .
  • Anticancer potential : Analogues with electron-withdrawing substituents show cytotoxicity (e.g., IC₅₀ = 12 µM against MCF-7) via topoisomerase II inhibition .

How can structure-activity relationship (SAR) studies be designed to explore bioactivity?

Q. Advanced

  • Substituent variation : Introduce halogens (Cl, F) or methoxy groups at the triazole C3/C5 positions to modulate lipophilicity.
  • In vitro assays : Test inhibitory effects on target enzymes (e.g., β-lactamase) using fluorescence-based kinetic assays.
  • Molecular docking : AutoDock Vina predicts binding modes to bacterial penicillin-binding proteins (PBPs) .

What analytical methods ensure purity and stability of the compound in long-term storage?

Q. Basic

  • HPLC : Reverse-phase C18 column (mobile phase: acetonitrile/water + 0.1% TFA) monitors degradation products.
  • TLC : Rf values in chloroform/methanol (9:1) confirm batch consistency.
  • Stability studies : Accelerated aging at 40°C/75% RH for 4 weeks assesses hygroscopicity .

How can solubility challenges in biological assays be addressed?

Q. Advanced

  • Co-solvents : Use DMSO (≤1% v/v) or cyclodextrin complexes to enhance aqueous solubility.
  • Prodrug design : Esterify the triazole carbonyl group to improve membrane permeability.
  • Nanoparticle encapsulation : PLGA nanoparticles (size ~150 nm) sustain release in PBS (pH 7.4) .

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Reactant of Route 1
3-(Pyrrolidin-2-yl)-1H-1,2,4-triazol-5(4H)-one
Reactant of Route 2
3-(Pyrrolidin-2-yl)-1H-1,2,4-triazol-5(4H)-one

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.